3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dichlorophenyl and difluorophenyl groups. Common reagents used in these reactions include hydrazine, chlorinated and fluorinated benzene derivatives, and carboxylic acid precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques like high-pressure reactors and automated synthesis systems to optimize the reaction conditions and improve the overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents such as sodium borohydride. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For instance, oxidation reactions may yield oxides or other oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
- 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
- 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-2-carboxylic acid
Uniqueness
The uniqueness of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
618383-10-1 |
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Molecular Formula |
C16H8Cl2F2N2O2 |
Molecular Weight |
369.1 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H8Cl2F2N2O2/c17-8-1-3-10(11(18)5-8)13-7-15(16(23)24)22(21-13)14-4-2-9(19)6-12(14)20/h1-7H,(H,23,24) |
InChI Key |
MSSHYVVNFFFVOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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